molecular formula C16H14FIN4O3 B612207 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide CAS No. 1168091-68-6

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No. B612207
Key on ui cas rn: 1168091-68-6
M. Wt: 456.21 g/mol
InChI Key: RFWVETIZUQEJEF-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:29][OH:30].[CH:1](=[CH2:2])[O:3][CH2:4][CH2:5][O:6][NH:7][C:8](=[O:9])[c:10]1[cH:11][cH:12][c:13]2[n:14]([c:15]1[NH:16][c:17]1[c:18]([F:24])[cH:19][c:20]([I:23])[cH:21][cH:22]1)[cH:25][n:26][cH:27]2.[ClH:28]>>[OH:3][CH2:4][CH2:5][O:6][NH:7][C:8](=[O:9])[c:10]1[cH:11][cH:12][c:13]2[n:14]([c:15]1[NH:16][c:17]1[c:18]([F:24])[cH:19][c:20]([I:23])[cH:21][cH:22]1)[cH:25][n:26][cH:27]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(NOCCO)c1ccc2cncn2c1Nc1ccc(I)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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